REACTION_CXSMILES
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[N+:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.C1C2C(=C(N[C:24](=[O:26])[CH3:25])C=CC=2)CC1.C1(NC(=O)C)C2CCCCC=2C=CC=1>>[O:9]1[C:8]2[CH:7]=[CH:6][CH:5]=[C:4]([NH:1][C:24](=[O:26])[CH3:25])[C:13]=2[O:12][CH2:11][CH2:10]1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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O1CCOC2=C1C=CC=C2NC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |